molecular formula C22H23N5O2S B11022047 2-(4-hydroxyphthalazin-1-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]acetamide

Cat. No.: B11022047
M. Wt: 421.5 g/mol
InChI Key: QVXCUXAYBWOXSO-KRWDZBQOSA-N
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Description

N-[(1S)-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole ring, a phthalazine moiety, and a methylsulfanyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the methylsulfanyl group. The phthalazine moiety is then synthesized and coupled with the benzimidazole derivative under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

For large-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Industrial methods often utilize automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phthalazine moiety can be reduced under specific conditions.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the phthalazine moiety produces dihydrophthalazine derivatives.

Scientific Research Applications

N-[(1S)-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[(1S)-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE exerts its effects involves interaction with specific molecular targets. The benzimidazole ring is known to bind to certain enzymes, inhibiting their activity. The phthalazine moiety may interact with cellular receptors, modulating signal transduction pathways. These interactions lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

Uniqueness

N-[(1S)-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE is unique due to its combination of a benzimidazole ring, a methylsulfanyl group, and a phthalazine moiety. This structural complexity imparts distinct chemical and biological properties, setting it apart from simpler compounds like dichloroaniline and benzylamine.

Properties

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

N-[(1S)-1-(1-methylbenzimidazol-2-yl)-3-methylsulfanylpropyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C22H23N5O2S/c1-27-19-10-6-5-9-16(19)24-21(27)17(11-12-30-2)23-20(28)13-18-14-7-3-4-8-15(14)22(29)26-25-18/h3-10,17H,11-13H2,1-2H3,(H,23,28)(H,26,29)/t17-/m0/s1

InChI Key

QVXCUXAYBWOXSO-KRWDZBQOSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1[C@H](CCSC)NC(=O)CC3=NNC(=O)C4=CC=CC=C43

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(CCSC)NC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

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